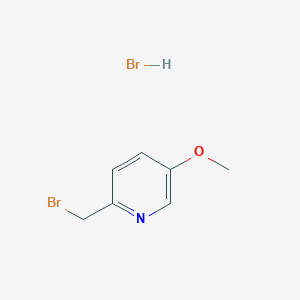
2-(Bromomethyl)-5-methoxypyridine hydrobromide
説明
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative. It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
This compound is used in the preparation of various derivatives, including 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one .Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN. The InChI Key is OFPWMRMIFDHXFE-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Bromomethyl)pyridine hydrobromide are not mentioned in the sources, it is known to participate in the synthesis of various derivatives .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal. It has a purity of >98.0% (T) (HPLC). The melting point ranges from 148.0 to 152.0 °C. It is soluble in methanol .科学的研究の応用
Synthesis Applications
2-(Bromomethyl)-5-methoxypyridine hydrobromide has been utilized in various synthesis applications. For instance, it plays a role in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are further used in the synthesis of bicyclic δ-lactams and quinolin-2-ones (Sośnicki, 2009). This compound is also integral in the synthesis of bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, which show significant activity against cancer cell lines (Gallati et al., 2020).
Reactivity and Transformation Studies
The reactivity of this compound has been explored in several studies. For example, 3-methoxypiperidines were transformed into 2-(bromomethyl)pyrrolidines through a reaction with boron(III) bromide, a process involving an intermediate bicyclic aziridinium ion (Tehrani et al., 2000). Additionally, the compound was used in the synthesis of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine hydrobromide, which was then applied to create 2-(methoxycarbonyl)indolizidine (D’hooghe et al., 2009).
Safety And Hazards
特性
IUPAC Name |
2-(bromomethyl)-5-methoxypyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDGBSBKPHSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-methoxypyridine hydrobromide | |
CAS RN |
2007919-27-7 | |
| Record name | Pyridine, 2-(bromomethyl)-5-methoxy-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1447072.png)
![Ethyl 5-[1-(tert-butoxycarbonyl)piperidin-4-yl]-1H-indole-2-carboxylate](/img/structure/B1447074.png)
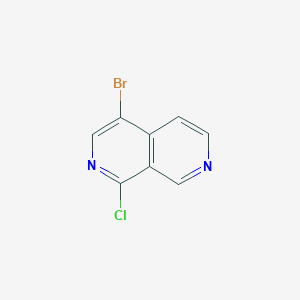
![Tert-butyl (3S)-3-[4-[7-(tert-butylcarbamoyl)indazol-2-yl]phenyl]piperidine-1-carboxylate](/img/structure/B1447077.png)
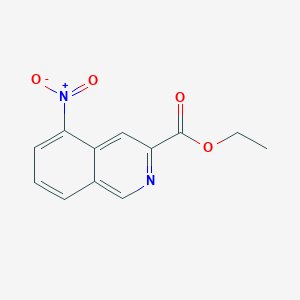
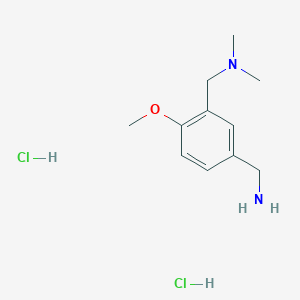
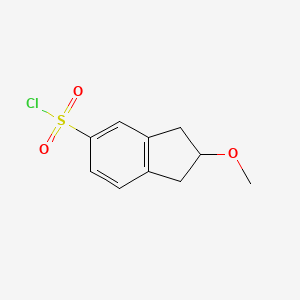

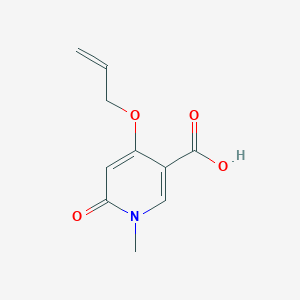
![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrochloride](/img/structure/B1447091.png)

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)